Lauberine

Description

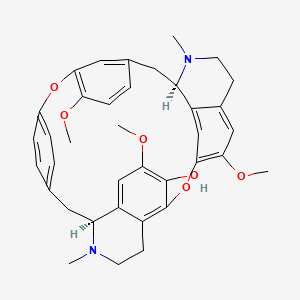

Lauberine is a polyamine alkaloid with the molecular formula C₃₇H₄₀O₆N₂ and a molecular weight of 608.2886 g/mol . It belongs to a class of bisbenzylisoquinoline alkaloids, which are characterized by two benzylisoquinoline units linked by ether bonds. This compound has been identified in botanical sources, though its specific biological roles and pharmacological applications remain understudied compared to well-known analogs like berberine or isoliensinine . Structurally, it shares a backbone with other alkaloids such as Thalictine and Panurensine, but its functional group arrangement and stereochemistry may confer unique physicochemical and bioactive properties .

Properties

CAS No. |

19879-48-2 |

|---|---|

Molecular Formula |

C37H40N2O6 |

Molecular Weight |

608.7 g/mol |

IUPAC Name |

(12S,25R)-5,20,31-trimethoxy-11,26-dimethyl-2,18-dioxa-11,26-diazaheptacyclo[23.6.2.214,17.119,23.03,8.07,12.029,33]hexatriaconta-1(31),3(8),4,6,14(36),15,17(35),19,21,23(34),29,32-dodecaen-4-ol |

InChI |

InChI=1S/C37H40N2O6/c1-38-14-12-24-19-32(42-4)34-20-27(24)29(38)17-23-8-11-31(41-3)33(18-23)44-25-9-6-22(7-10-25)16-30-28-21-35(43-5)36(40)37(45-34)26(28)13-15-39(30)2/h6-11,18-21,29-30,40H,12-17H2,1-5H3/t29-,30+/m1/s1 |

InChI Key |

CASHVZNATRNXDE-IHLOFXLRSA-N |

Isomeric SMILES |

CN1CCC2=CC(=C3C=C2[C@H]1CC4=CC(=C(C=C4)OC)OC5=CC=C(C[C@H]6C7=CC(=C(C(=C7CCN6C)O3)O)OC)C=C5)OC |

Canonical SMILES |

CN1CCC2=CC(=C3C=C2C1CC4=CC(=C(C=C4)OC)OC5=CC=C(CC6C7=CC(=C(C(=C7CCN6C)O3)O)OC)C=C5)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lauberine involves multiple steps, starting from simple organic molecules. One common synthetic route includes the following steps:

Formation of the core structure: This involves the cyclization of a precursor molecule under acidic conditions to form the core structure of this compound.

Functional group modifications: Various functional groups are introduced or modified through reactions such as alkylation, acylation, and oxidation.

Purification: The final product is purified using techniques like chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes:

Batch reactors: Large-scale batch reactors are used to carry out the synthesis under controlled conditions.

Continuous flow reactors: Continuous flow reactors may also be employed to enhance efficiency and scalability.

Purification and crystallization: Advanced purification techniques, including crystallization, are used to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Lauberine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidizing agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution reagents: Halogens and other nucleophiles are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties.

Scientific Research Applications

Lauberine has a wide range of scientific research applications, including:

Chemistry: this compound is used as a model compound in organic synthesis and reaction mechanism studies.

Biology: It is studied for its effects on cellular processes and its potential as a biochemical tool.

Medicine: this compound has shown promise in preclinical studies for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: this compound is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

Lauberine exerts its effects through various molecular targets and pathways. It interacts with specific enzymes and receptors, modulating their activity and leading to changes in cellular processes. The exact mechanism of action may involve:

Enzyme inhibition: this compound can inhibit certain enzymes, affecting metabolic pathways.

Receptor binding: It can bind to specific receptors, triggering signaling cascades.

Gene expression modulation: this compound may influence gene expression, leading to changes in protein synthesis and cellular function.

Comparison with Similar Compounds

Key Observations :

- This compound, Dryadine, Thalictine, Thalmine, and Panurensine share identical molecular formulas and weights, suggesting they are structural isomers or stereoisomers . Differences likely arise from variations in: Ether bond positions: Linking of benzylisoquinoline units. Stereochemistry: Configuration of chiral centers. Substituent groups: Hydroxyl or methoxy group placements.

- Thalabadensine has a smaller molecular weight (594.2730 g/mol), indicating a structural deviation, possibly due to fewer methyl or hydroxyl groups .

Pharmacological and Functional Differences

While direct pharmacological data for this compound are scarce, insights can be inferred from related compounds:

- Berberine analogs (e.g., isoliensinine) exhibit anti-inflammatory, antioxidant, and anticancer activities, often linked to their ability to intercalate DNA or modulate enzymatic pathways . This compound’s bisbenzylisoquinoline structure may confer similar properties, but its efficacy and targets remain unverified.

- Panurensine has shown neuroprotective effects in preliminary studies, highlighting the importance of stereochemistry in bioactivity .

Analytical Challenges

Distinguishing this compound from its analogs requires advanced analytical techniques, such as:

- High-Resolution Mass Spectrometry (HR-MS) : To confirm molecular weights and fragment patterns .

- Nuclear Magnetic Resonance (NMR) : To resolve stereochemical and substituent differences .

- X-ray Crystallography : For absolute configuration determination .

Current literature lacks detailed spectral or crystallographic data for this compound, underscoring the need for further characterization .

Future Research Directions

Pharmacological Profiling : Comparative studies of this compound and its analogs using in vitro assays (e.g., cytotoxicity, enzyme inhibition) .

Structural Elucidation : Application of NMR and X-ray crystallography to resolve this compound’s stereochemistry .

Biosynthetic Pathways : Investigating the botanical sources and enzymatic routes to this compound production .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.